An In-Depth Technical Guide to 1-(5-Phenylpyridin-2-yl)piperazine: A Privileged Scaffold in Central Nervous System Drug Discovery
An In-Depth Technical Guide to 1-(5-Phenylpyridin-2-yl)piperazine: A Privileged Scaffold in Central Nervous System Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The confluence of a phenyl ring, a pyridine moiety, and a piperazine linker has given rise to a class of compounds with profound implications for central nervous system (CNS) drug discovery. Within this structural family, 1-(5-Phenylpyridin-2-yl)piperazine stands out as a molecule of significant interest. Its architecture combines the key pharmacophoric elements known to interact with a variety of CNS receptors, making it a valuable scaffold for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.[1][2] This technical guide provides a comprehensive overview of the chemical structure, molecular weight, synthesis, and potential pharmacological significance of 1-(5-Phenylpyridin-2-yl)piperazine, offering a foundational resource for researchers in medicinal chemistry and neuropharmacology.
The piperazine ring is a well-established "privileged" structure in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[3] When functionalized with aryl groups, as in the case of phenylpiperazines, these compounds frequently exhibit high affinity for serotonin and dopamine receptors.[4][5] The addition of a phenyl-substituted pyridine ring further refines the molecule's steric and electronic properties, offering opportunities for selective targeting of specific receptor subtypes. This guide will delve into the technical details of this promising molecule, providing both established data and field-proven insights into its synthesis and potential applications.
Chemical Structure and Molecular Properties
The chemical identity of 1-(5-Phenylpyridin-2-yl)piperazine is defined by its unique arrangement of aromatic and heterocyclic rings. Understanding its precise structure and associated molecular properties is fundamental to any research and development endeavor.
Chemical Structure
The molecule consists of a piperazine ring linked at one of its nitrogen atoms to the 2-position of a pyridine ring. The pyridine ring is, in turn, substituted with a phenyl group at its 5-position.
Below is a two-dimensional representation of the chemical structure of 1-(5-Phenylpyridin-2-yl)piperazine.
Caption: 2D Chemical Structure of 1-(5-Phenylpyridin-2-yl)piperazine
Molecular Formula and Weight
The molecular formula of 1-(5-Phenylpyridin-2-yl)piperazine is C₁₅H₁₇N₃ .
Based on this formula, the molecular weight can be calculated as follows:
-
(15 x Atomic Weight of Carbon) + (17 x Atomic Weight of Hydrogen) + (3 x Atomic Weight of Nitrogen)
-
(15 x 12.011) + (17 x 1.008) + (3 x 14.007) = 239.32 g/mol
This calculated molecular weight is a critical parameter for all quantitative experimental work, including solution preparation and reaction stoichiometry.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(5-Phenylpyridin-2-yl)piperazine is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 1-(5-phenylpyridin-2-yl)piperazine | (Predicted) |
| CAS Number | Not explicitly found; 87394-65-8 for 1-(5-chloropyridin-2-yl)piperazine | [6][7] |
| Molecular Formula | C₁₅H₁₇N₃ | - |
| Molecular Weight | 239.32 g/mol | - |
| Appearance | Likely a solid at room temperature | (Inferred) |
| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and alcohols. Aqueous solubility is likely pH-dependent. | [8] |
Synthesis of 1-(5-Phenylpyridin-2-yl)piperazine
The synthesis of N-arylpiperazines, including pyridinyl derivatives, can be achieved through several established synthetic methodologies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. The most common and effective approaches are Nucleophilic Aromatic Substitution (SₙAr) and palladium-catalyzed Buchwald-Hartwig amination.[9]
Synthetic Workflow Overview
The general synthetic strategy involves the coupling of a suitably functionalized phenylpyridine with piperazine.
Caption: General Synthetic Workflow for 1-(5-Phenylpyridin-2-yl)piperazine
Experimental Protocol: Nucleophilic Aromatic Substitution (SₙAr)
This protocol is adapted from established procedures for the synthesis of similar arylpiperazines and represents a robust method for the preparation of the title compound.[9]
Materials:
-
2-Chloro-5-phenylpyridine or 2-Bromo-5-phenylpyridine (1.0 mmol)
-
Piperazine (2.0 - 3.0 mmol)
-
Potassium carbonate (K₂CO₃) or another suitable base (3.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-halo-5-phenylpyridine (1.0 mmol), piperazine (2.0 - 3.0 mmol), and potassium carbonate (3.0 mmol).
-
Add anhydrous DMF or DMSO (10-15 mL) to the flask.
-
Heat the reaction mixture to 120-150 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield 1-(5-Phenylpyridin-2-yl)piperazine.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the phenyl, pyridine, and piperazine rings. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm). The methylene protons of the piperazine ring will likely appear as two distinct multiplets in the upfield region (typically δ 3.0-4.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The aromatic carbons of the phenyl and pyridine rings will resonate in the downfield region (typically δ 110-160 ppm), while the aliphatic carbons of the piperazine ring will appear in the upfield region (typically δ 40-55 ppm).
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. For 1-(5-Phenylpyridin-2-yl)piperazine, the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should be observed at m/z 239 or 240, respectively.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for C-H stretching of the aromatic rings, N-H stretching of the secondary amine in the piperazine ring, and C-N stretching are expected.
Pharmacological Significance and Potential Applications
The 1-(5-Phenylpyridin-2-yl)piperazine scaffold is of significant interest to drug development professionals due to the well-documented pharmacological activities of its constituent moieties. Arylpiperazines are known to interact with a variety of CNS receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[1][2]
Potential Biological Targets and Therapeutic Areas
Based on the pharmacology of structurally related compounds, 1-(5-Phenylpyridin-2-yl)piperazine is predicted to exhibit affinity for the following G-protein coupled receptors (GPCRs):
-
Serotonin Receptors (5-HT): Phenylpiperazine derivatives are prominent ligands for various serotonin receptor subtypes. It is highly probable that 1-(5-Phenylpyridin-2-yl)piperazine interacts with 5-HT₁A and 5-HT₂A receptors, potentially acting as an agonist, partial agonist, or antagonist.[4][10] Such activity is relevant for the treatment of depression, anxiety, and psychosis.[11]
-
Dopamine Receptors (D): The phenylpiperazine scaffold is also a key feature in many dopamine receptor ligands. The compound may exhibit affinity for D₂-like (D₂, D₃, D₄) receptors, which are important targets for antipsychotic medications.[4][12]
-
Adrenergic Receptors (α): The pyridinylpiperazine moiety is a known pharmacophore for α-adrenergic receptors.[4]
The multifaceted receptor-binding profile of the arylpiperazine class of compounds suggests that 1-(5-Phenylpyridin-2-yl)piperazine could be a valuable lead compound for the development of novel therapeutics for a range of CNS disorders, including:
-
Schizophrenia and other psychotic disorders
-
Major depressive disorder
-
Anxiety disorders
-
Neurodegenerative diseases
Rationale for Drug Design and Development
The modular nature of the 1-(5-Phenylpyridin-2-yl)piperazine scaffold allows for systematic structural modifications to optimize its pharmacological profile. Medicinal chemists can explore substitutions on the phenyl ring, the pyridine ring, and the second nitrogen of the piperazine ring to fine-tune receptor affinity, selectivity, and pharmacokinetic properties. This adaptability makes it an attractive starting point for lead optimization campaigns in drug discovery.
Caption: Simplified G-protein coupled receptor signaling pathways relevant to potential targets of 1-(5-Phenylpyridin-2-yl)piperazine.
Conclusion
1-(5-Phenylpyridin-2-yl)piperazine represents a strategically designed molecule that embodies the principles of privileged structure-based drug design. Its chemical architecture, combining the favorable properties of the piperazine scaffold with the receptor-targeting capabilities of the phenyl and pyridine moieties, positions it as a compound of high interest for the development of novel CNS therapies. This technical guide has provided a comprehensive overview of its chemical structure, molecular properties, synthetic accessibility, and potential pharmacological relevance. As research in neuropharmacology continues to advance, the exploration of compounds like 1-(5-Phenylpyridin-2-yl)piperazine and its derivatives will undoubtedly contribute to the discovery of new and improved treatments for a variety of debilitating neurological and psychiatric conditions.
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